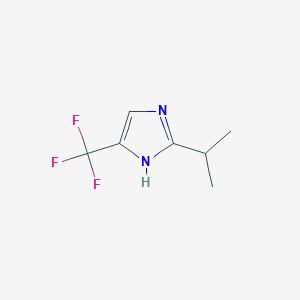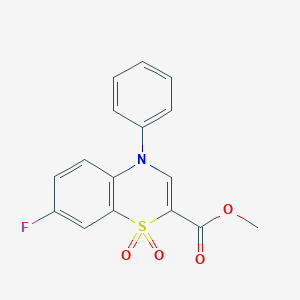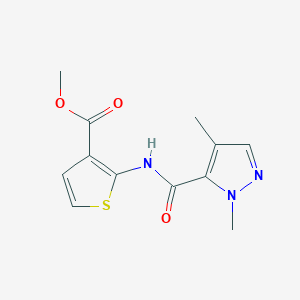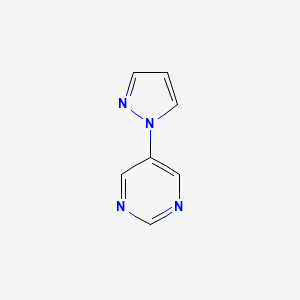
2-isopropyl-5-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is a chemical compound with the molecular formula C7H9F3N2 . It’s important to note that there is limited information available about this specific compound.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 7 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 nitrogen atoms . The average mass is 178.155 Da and the monoisotopic mass is 178.071777 Da .Scientific Research Applications
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been employed to create derivatives of benzimidazole containing a 1,2,4‐triazole ring, which exhibit lipase inhibition and antioxidant activities. This illustrates the potential for efficient production of related compounds (Menteşe et al., 2013).
Divergent and Regioselective Synthesis
- A divergent and regioselective synthesis methodology has been developed for 1,2,4- and 1,2,5-trisubstituted imidazoles. This method leverages N-alkylation reactions and demonstrates the adaptability of imidazole compounds in synthetic chemistry (Delest et al., 2008).
Luminescent Properties for OLEDs
- Pt(II) metal complexes with dicarbene and functional biazolate chelates, including derivatives of imidazole, show bright solid-state emission and potential for use in organic light-emitting diodes (OLEDs). These findings indicate applications in material science and electronics (Liao et al., 2016).
Solvation Process and Interactions
- Research on the solvation process of imidazole compounds, including 2-isopropyl-imidazole, in various solvents through solution calorimetry and NMR studies, provides insight into their intermolecular interactions. This is crucial for understanding their behavior in different chemical environments (Herrera-Castro & Torres, 2019).
Future Directions
While specific future directions for “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” are not available, research into similar compounds suggests potential areas of interest. For instance, thymol-based benzamide scaffolds have shown promise as antioxidant agents . Additionally, the development of novel antimicrobial drugs to which microbes have never been presented before is a current challenge .
Mechanism of Action
Target of Action
The compound “2-isopropyl-5-(trifluoromethyl)-1H-imidazole” is chemically known as Thymol . Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities . It is one of the most important dietary constituents in thyme species .
Mode of Action
Thymol’s noteworthy effects are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) (via maintaining ionic homeostasis) effects .
Biochemical Pathways
Thymol affects various biochemical pathways at both biochemical and molecular levels . It has multiple therapeutic actions against various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic and malignant diseases .
Pharmacokinetics
The pharmacokinetic properties of Thymol are yet to be fully understood. It is known that thymol has shown promising therapeutic potential, pharmacological properties and molecular mechanisms for the pharmaceutical development .
Result of Action
The molecular and cellular effects of Thymol’s action are diverse due to its broad spectrum of pharmacological properties. It has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .
properties
IUPAC Name |
2-propan-2-yl-5-(trifluoromethyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2/c1-4(2)6-11-3-5(12-6)7(8,9)10/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUEYVTHYRJCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2469297.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)


![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)
